molecular formula C19H17N5O2 B12181296 N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide

N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide

Cat. No.: B12181296
M. Wt: 347.4 g/mol
InChI Key: KSYXBOSRFHNKRL-UHFFFAOYSA-N
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Description

N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide is a synthetic organic compound that features a triazole ring and an isoindolinone moiety. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.

    Attachment of the Triazole to the Phenyl Ring: This step may involve a nucleophilic substitution reaction.

    Formation of the Isoindolinone Moiety: This can be synthesized through a condensation reaction involving phthalic anhydride and an amine.

    Coupling of the Two Moieties: The final step involves coupling the triazole-phenyl intermediate with the isoindolinone derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at certain receptors.

    Pathway Modulation: The compound could modulate signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-acetamide: Lacks the isoindolinone moiety.

    2-(3-oxoisoindolin-1-yl)acetamide: Lacks the triazole-phenyl moiety.

    N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)ethanamide: Similar structure with slight variations.

Uniqueness

N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide is unique due to the combination of the triazole ring and isoindolinone moiety, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-(3-oxo-1,2-dihydroisoindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C19H17N5O2/c25-18(9-17-15-3-1-2-4-16(15)19(26)23-17)22-14-7-5-13(6-8-14)10-24-12-20-11-21-24/h1-8,11-12,17H,9-10H2,(H,22,25)(H,23,26)

InChI Key

KSYXBOSRFHNKRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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